7-benzyl-2-(3,4-dimethoxybenzyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER is a complex organic compound featuring a pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold.
Preparation Methods
The synthesis of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine core: This can be achieved through cyclization reactions involving pyrimidine derivatives and appropriate reagents under controlled conditions.
Introduction of the benzyl and dimethyl groups: These groups are typically introduced through alkylation reactions using benzyl halides and methylating agents.
Attachment of the methoxyphenyl methyl ether: This step involves etherification reactions using methoxyphenol and methylating agents.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using catalysts and specific reaction conditions to enhance efficiency .
Chemical Reactions Analysis
4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER involves its interaction with CDK2 (cyclin-dependent kinase 2). The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins involved in cell cycle progression . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER include other pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can affect their biological activities and chemical properties . Examples of similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target CDK2 and have shown promising anticancer activities.
Thioglycoside derivatives: These compounds have been designed as CDK2 inhibitors and exhibit significant cytotoxic activities against various cancer cell lines.
The uniqueness of 4-[(7-BENZYL-8,9-DIMETHYL-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-2-YL)METHYL]-2-METHOXYPHENYL METHYL ETHER lies in its specific substituents, which contribute to its potent CDK2 inhibitory activity and potential therapeutic applications .
Properties
Molecular Formula |
C25H25N5O2 |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
10-benzyl-4-[(3,4-dimethoxyphenyl)methyl]-11,12-dimethyl-3,5,6,8,10-pentazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C25H25N5O2/c1-16-17(2)29(14-18-8-6-5-7-9-18)24-23(16)25-27-22(28-30(25)15-26-24)13-19-10-11-20(31-3)21(12-19)32-4/h5-12,15H,13-14H2,1-4H3 |
InChI Key |
PSXIFLDDPKUCCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C3=NC(=NN3C=N2)CC4=CC(=C(C=C4)OC)OC)CC5=CC=CC=C5)C |
Origin of Product |
United States |
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